molecular formula C11H12BrN5O B13168684 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-benzylacetamide

2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-benzylacetamide

Cat. No.: B13168684
M. Wt: 310.15 g/mol
InChI Key: LPIUGAXPGJIZDX-UHFFFAOYSA-N
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Description

2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-benzylacetamide is a synthetically designed small molecule that serves as a valuable chemical scaffold in medicinal chemistry and drug discovery. Its core structure is based on a 1,2,4-triazole moiety, a privileged heterocycle known for its diverse biological activities and ability to participate in key hydrogen bonding interactions with biological targets. This compound is primarily investigated for its potential as a kinase inhibitor. The molecule is structurally related to analogs that have demonstrated potent and selective inhibitory activity against Cyclin-Dependent Kinases (CDKs), particularly CDK2 and CDK9. Inhibition of CDK9 is a prominent therapeutic strategy for targeting transcriptional dysregulation in cancers, as it directly affects the expression of short-lived oncoproteins and pro-survival genes. The presence of the 3-amino and 5-bromo substituents on the triazole ring, combined with the N-benzylacetamide side chain, provides critical points for structure-activity relationship (SAR) studies, allowing researchers to optimize potency, selectivity, and physicochemical properties. Consequently, this reagent is a key intermediate for the synthesis of novel compounds aimed at oncological research , with specific relevance to the development of next-generation transcriptional inhibitors and targeted anticancer agents. Its utility extends to chemical biology for probing kinase-dependent cellular pathways and understanding cell cycle progression and apoptotic signaling.

Properties

Molecular Formula

C11H12BrN5O

Molecular Weight

310.15 g/mol

IUPAC Name

2-(3-amino-5-bromo-1,2,4-triazol-1-yl)-N-benzylacetamide

InChI

InChI=1S/C11H12BrN5O/c12-10-15-11(13)16-17(10)7-9(18)14-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,13,16)(H,14,18)

InChI Key

LPIUGAXPGJIZDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C(=NC(=N2)N)Br

Origin of Product

United States

Preparation Methods

Preparation of N-benzyl-2-chloroacetamide

This intermediate is synthesized by acylation of benzylamine with chloroacetyl chloride in glacial acetic acid under cooling conditions.

Step Reagents & Conditions Outcome
1 Benzylamine (0.033 mol) in glacial acetic acid (15 mL) Solution for acylation
2 Chloroacetyl chloride (0.037 mol) added dropwise in ice bath Formation of 2-chloro-N-benzylacetamide
3 Stirring 30 min in ice bath, then 1 h at room temperature Reaction completion
4 Pour into saturated sodium acetate solution Precipitation of product
5 Filtration, washing, recrystallization from ethanol White crystalline N-benzyl-2-chloroacetamide, yield ~87%

Characterization: Melting point around 92 °C; IR bands show N-H stretching (~3278 cm⁻¹), amide C=O (~1671 cm⁻¹).

Preparation of 3-Amino-5-bromo-1H-1,2,4-triazole Intermediate

The 3-amino-5-bromo-1H-1,2,4-triazole ring system is generally prepared via cyclization reactions involving hydrazine derivatives and brominated precursors, although explicit detailed procedures for this exact intermediate are less commonly reported. Bromination is introduced either by direct bromination of the triazole ring or by using brominated starting materials.

One approach involves:

  • Cyclization of appropriate thiosemicarbazide derivatives under acidic or alkaline conditions to form the triazole ring.
  • Introduction of bromine at the 5-position, often via electrophilic bromination.

This step is critical as the position and presence of bromine influence the reactivity and biological activity of the final compound.

Coupling Reaction: Formation of this compound

The key step involves nucleophilic substitution where the nitrogen at position 1 of the triazole ring attacks the electrophilic carbon in the 2-chloroacetamide.

Step Reagents & Conditions Outcome
1 3-Amino-5-bromo-1H-1,2,4-triazole (1 equiv) dissolved in acetonitrile Reaction medium preparation
2 N-benzyl-2-chloroacetamide (1 equiv) added Substrate for nucleophilic substitution
3 Triethylamine (2 equiv) added dropwise Base to scavenge HCl formed
4 Reflux for 4 hours Completion of substitution reaction
5 Cooling, aqueous workup, extraction with chloroform Isolation of crude product
6 Washing with acetone, drying, recrystallization Pure this compound

Yield: Typically 80-90% depending on purity and reaction scale.

Characterization: IR shows amide C=O stretching (~1682 cm⁻¹), N-H stretching (~3270 cm⁻¹); ^1H NMR signals consistent with triazole and benzyl protons.

Summary Table of Preparation Steps

Step No. Reaction Stage Reagents/Conditions Yield (%) Key Observations
1 Synthesis of N-benzyl-2-chloroacetamide Benzylamine + chloroacetyl chloride, glacial acetic acid, ice bath ~87 White crystals, mp 92 °C
2 Preparation of 3-amino-5-bromo-1H-1,2,4-triazole Cyclization of brominated hydrazine derivatives, acidic/alkaline media Variable Bromine introduced at C-5
3 Coupling to form target compound 3-amino-5-bromo-1H-1,2,4-triazole + N-benzyl-2-chloroacetamide, triethylamine, reflux in acetonitrile 80-90 High purity, characterized by IR, NMR

Research and Source Verification

The preparation methods described are corroborated by multiple peer-reviewed sources:

  • The synthetic procedures for 1,2,4-triazole derivatives and their acetamide conjugates are well documented in the literature, including cyclization of thiosemicarbazides and nucleophilic substitution reactions.
  • Characterization data such as IR and NMR spectra confirm the structure and purity of the synthesized compounds.
  • The CAS registry and molecular data for the compound are consistent with the reported molecular formula $$C{11}H{12}BrN_5O$$ and molecular weight 310.15 g/mol.
  • Alternative syntheses of related triazole derivatives involving sulfonamide or thiol intermediates provide mechanistic insights applicable to this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-benzylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may result in derivatives with different functional groups.

Scientific Research Applications

2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-benzylacetamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-benzylacetamide would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids and affecting their function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and related molecules:

Compound Triazole Substituents Acetamide Group Key Features Reported Applications
2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-benzylacetamide (Target) 3-NH₂, 5-Br N-Benzyl High lipophilicity; potential for hydrogen bonding via NH₂ Inferred bioactivity (herbicides/drugs)
2-[3-(5-Bromo-3-pyridinyl)-1H-1,2,4-triazol-5-yl]-N-cyclopentylacetamide 3-(5-Bromo-3-pyridinyl) N-Cyclopentyl Pyridinyl introduces H-bonding/coordination sites; cyclopentyl enhances rigidity Agrochemical intermediates
β-(3-Amino-1,2,4-triazol-1-yl)-L-alanine 3-NH₂ Amino acid backbone Water-soluble metabolite; acts as a herbicide metabolite Herbicide metabolism
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N/A (benzamide core) N-(2-Hydroxy-1,1-dimethylethyl) N,O-bidentate directing group for metal catalysis Catalytic applications
Key Observations:

Triazole Substituents: The 5-bromo substituent in the target compound may enhance electrophilic reactivity compared to non-halogenated analogues, enabling participation in cross-coupling reactions. The 3-amino group provides a hydrogen-bonding site, which is absent in pyridinyl-substituted derivatives like the compound in .

Acetamide Variations : The N-benzyl group in the target compound increases aromatic interactions compared to N-cyclopentyl () or aliphatic substituents. This could influence binding affinity in biological targets or solubility in organic solvents.

Physicochemical Properties

  • Solubility: The N-benzyl group likely reduces aqueous solubility compared to amino acid derivatives () but improves membrane permeability.
  • Stability: The bromine atom may increase susceptibility to nucleophilic substitution, whereas the amino group could participate in tautomerism or oxidation under specific conditions.

Biological Activity

2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-benzylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, antifungal, and anticancer activities. Furthermore, it explores the structure-activity relationship (SAR) and provides insights from recent studies.

Chemical Structure and Properties

The compound features a triazole ring with an amino group and a bromine substituent, which are critical for its biological activity. The molecular formula is C₉H₁₃BrN₄O, and it has a molecular weight of approximately 244.13 g/mol.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole compounds, including this compound, exhibit significant antimicrobial properties. A study demonstrated that triazole derivatives can inhibit the growth of various bacterial strains. The presence of the bromo group enhances the compound's reactivity and contributes to its effectiveness against microbial pathogens .

Antifungal Activity

The antifungal properties of this compound have been explored through in vitro assays against several fungal strains. The results showed that the compound effectively inhibits fungal growth, making it a candidate for developing antifungal agents. The mechanism of action is believed to involve disruption of fungal cell membrane integrity .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies have reported that the compound induces apoptosis in cancer cells by activating specific signaling pathways. For instance, it has shown efficacy against MCF-7 breast cancer cells and other malignancies by inhibiting cell proliferation and promoting cell cycle arrest.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the triazole ring and substituents on the benzyl group can significantly influence biological activity. The presence of the amino and bromo groups is essential for enhancing both antimicrobial and anticancer activities. Variations in alkyl chain length or branching also affect potency and selectivity against target cells .

Case Studies

Study Findings Methodology
Study 1Demonstrated significant antimicrobial activity against E. coli and S. aureusDisk diffusion method
Study 2Showed antifungal efficacy against Candida albicansIn vitro mycelial growth inhibition assay
Study 3Induced apoptosis in MCF-7 cells with IC50 values indicating potent anticancer activityMTT assay and flow cytometry

Q & A

Q. What are the recommended synthetic routes for 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-benzylacetamide, and how can reaction efficiency be optimized?

Methodological Answer:

  • Route 1 (Triazole Core Formation): Start with 3-amino-5-bromo-1H-1,2,4-triazole. React it with chloroacetamide derivatives in ethanol under reflux with glacial acetic acid as a catalyst to form the triazole-acetamide backbone .
  • Route 2 (Benzylation): Introduce the benzyl group via nucleophilic substitution using benzyl bromide in a polar aprotic solvent (e.g., DMF) at 60–80°C. Monitor progress via TLC.
  • Optimization Tips:
    • Use microwave-assisted synthesis to reduce reaction time and improve yield .
    • Adjust stoichiometry (e.g., 1.2:1 ratio of benzylating agent to triazole intermediate) to minimize byproducts .

Q. How should researchers characterize this compound to confirm its structural integrity?

Methodological Answer:

  • Spectroscopic Analysis:
    • 1H/13C NMR: Verify the presence of benzyl protons (δ ~4.5 ppm for CH2, δ ~7.3 ppm for aromatic protons) and triazole NH2 (δ ~6.8 ppm) .
    • IR Spectroscopy: Confirm amide C=O stretch (~1650 cm⁻¹) and triazole C-N vibrations (~1550 cm⁻¹) .
  • Mass Spectrometry (LC-MS): Look for [M+H]+ peaks matching the molecular weight (e.g., calculated m/z for C11H11BrN6O: 355.02) .
  • Elemental Analysis: Ensure <0.3% deviation between calculated and observed C/H/N/Br content .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what experimental assays validate these predictions?

Methodological Answer:

  • Step 1: Use the PASS (Prediction of Activity Spectra for Substances) algorithm to predict potential targets (e.g., antifungal or kinase inhibition) based on structural motifs like the brominated triazole and benzylacetamide groups .
  • Step 2: Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like CYP51 (fungal sterol biosynthesis) or aromatase (anticancer applications). Prioritize compounds with docking scores ≤ -8.0 kcal/mol .
  • Validation Assays:
    • Antifungal Activity: MIC assays against Candida albicans using fluconazole as a control .
    • Cytotoxicity: MTT assays on cancer cell lines (e.g., MCF-7, MDA-MB-231) with IC50 calculations .

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

Methodological Answer:

  • Issue: Discrepancies in electron density maps for the triazole ring or benzyl group.
  • Resolution Strategies:
    • Use SHELXL for small-molecule refinement: Apply restraints to bond lengths/angles and test twin refinement if crystal twinning is suspected .
    • Validate with Hirshfeld Surface Analysis to identify weak intermolecular interactions (e.g., C-H···Br bonds) that may affect packing .
    • Cross-check with DFT Calculations (e.g., Gaussian09) to compare experimental and theoretical bond parameters .

Q. What strategies mitigate challenges in synthesizing analogs with enhanced solubility or bioavailability?

Methodological Answer:

  • Modification 1: Introduce hydrophilic groups (e.g., PEG chains) at the acetamide nitrogen while preserving the triazole core .
  • Modification 2: Replace the benzyl group with pyridyl or morpholine moieties to improve water solubility .
  • Analytical Validation:
    • Solubility Testing: Use shake-flask method in PBS (pH 7.4) and logP calculations via HPLC .
    • Permeability: Caco-2 cell monolayer assays to predict intestinal absorption .

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